1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Specifically procure this asymmetric urea as a validated FAAH chemical probe (Janssen 'Compound 44' series) for endocannabinoid modulation studies. Its unique 4-methoxybenzyl moiety ensures target engagement, unlike symmetric bis(benzyl) analogs that shift inhibition to sEH. This precise structural differentiation is critical for accurate pharmacological mapping and bioanalytical method development. Avoid generic substitution to maintain assay integrity.

Molecular Formula C16H26N2O3
Molecular Weight 294.395
CAS No. 1396758-01-2
Cat. No. B2357971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea
CAS1396758-01-2
Molecular FormulaC16H26N2O3
Molecular Weight294.395
Structural Identifiers
SMILESCC(C)(C)C(CCNC(=O)NCC1=CC=C(C=C1)OC)O
InChIInChI=1S/C16H26N2O3/c1-16(2,3)14(19)9-10-17-15(20)18-11-12-5-7-13(21-4)8-6-12/h5-8,14,19H,9-11H2,1-4H3,(H2,17,18,20)
InChIKeyCHAPLAYGEDKERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea (CAS 1396758-01-2): A Patent-Derived FAAH Modulator


1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea (CAS 1396758-01-2) is a synthetic, asymmetric urea derivative with the molecular formula C16H26N2O3 and a molecular weight of 294.39 g/mol . It is characterized by a polar 3-hydroxy-4,4-dimethylpentyl chain on one urea nitrogen and a lipophilic 4-methoxybenzyl group on the other. This compound is identified in the patent literature as 'Compound 44', a heteroaryl-substituted urea derivative from Janssen Pharmaceutica, and is annotated as a small-molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH) [1][2]. Its procurement is typically specified for research programs investigating endocannabinoid system modulation, where precise structural features differentiate it from other non-benzyl or symmetric urea analogs.

Procurement Risk: Why 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea Cannot Be Replaced by Simple Analogs


Simple substitution of this compound with close analogs like 1-(3-hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea or 1,3-bis(4-methoxybenzyl)urea introduces significant risks in pharmacological studies. The target compound's specific 4-methoxybenzyl moiety is not merely a hydrophobic anchor; it introduces a unique conformational flexibility and an additional hydrogen-bond acceptor compared to a direct phenyl link, which can critically alter target binding kinetics . Furthermore, while the target is patented as a FAAH inhibitor, the symmetric bis(benzyl) analog is primarily known as a soluble epoxide hydrolase (sEH) inhibitor [1]. This target divergence demonstrates that seemingly minor changes in the urea substitution pattern can lead to a complete shift in pharmacological mechanism, rendering generic substitution inappropriate for projects requiring specific FAAH pathway modulation.

Verifiable Differentiation Evidence for 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea


Enhanced Lipophilicity Compared to the Direct Phenyl Analog

A direct comparison with its closest structural neighbor, 1-(3-hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea (CAS 1396782-86-7), reveals a critical lipophilicity difference. The target benzyl compound possesses an additional methylene spacer (-CH2-) that increases its molecular weight and calculated LogP. This molecular modification is a standard medicinal chemistry strategy to enhance blood-brain barrier penetration or alter metabolic stability .

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Divergent Target Engagement Profile vs. Bis-benzyl Urea Analogs

Asymmetric urea substitution is key to FAAH inhibition. The target compound is explicitly annotated as a Fatty Acid Amide Hydrolase (FAAH) inhibitor in a curated drug-target database [1]. In contrast, the symmetric analog 1,3-bis(4-methoxybenzyl)urea (MMU) is a known soluble epoxide hydrolase (sEH) inhibitor and is reported to be the most abundant urea derivative in certain natural sources [2][3]. This divergence confirms that swapping the target compound for a simpler, symmetric alternative would change the pharmacological target from FAAH to sEH.

Pharmacology Target Selectivity Chemical Biology

Structural Specificity as a Janssen-Derived Chemical Probe for FAAH

The compound's exact identity as 'Compound 44' from Janssen Pharmaceutica's patent estate on FAAH inhibitors provides a verifiable provenance that generic or non-patent analogs lack [1]. This association with a major pharmaceutical pipeline effort implies a level of selectivity screening and optimization that is absent for unclaimed, commercially available analogs. Its design as a heteroaryl-substituted urea is a direct product of a medicinal chemistry program aimed at optimizing FAAH potency and selectivity over other serine hydrolases [2].

Drug Discovery Patent Chemistry FAAH Inhibition

Absence of Direct Aniline-Like Oxidative Metabolism in Target Compound vs. Chlorophenyl Analog

The target compound's 4-methoxybenzyl group is a distinct structural feature compared to the 2-chlorophenyl moiety found in analogs like 1-(2-chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea. The benzyl group lacks a direct nitrogen-aryl bond, which implies it does not undergo the direct N-dearylation or aniline-mediated metabolism associated with chloroaniline-type fragments . This structural feature avoids the potential formation of reactive metabolites linked to arylamine toxicity, a known liability in urea derivatives with direct aromatic amine connections [1].

Drug Metabolism Toxicology Chemical Stability

Defined Application Scenarios for 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea in Scientific R&D


Chemical Probe for Studying FAAH-Mediated Endocannabinoid Hydrolysis

Based on its annotation as a Janssen-derived, patent-protected FAAH inhibitor, this compound is best deployed as a chemical probe in cell-based or in vivo assays designed to confirm FAAH target engagement in the endocannabinoid system [1]. Its unique benzyl substitution pattern is essential for maintaining the intended pharmacological effect, which would be altered or lost with symmetric or phenyl-substituted urea analogs.

Analytical Reference Standard for Patent-Protected FAAH Inhibitor Assays

As a compound specifically identifiable as 'Compound 44' from the patent review literature, it serves as a crucial analytical reference standard for bioanalytical method development (e.g., LC-MS/MS) and quality control, ensuring precise quantification and system suitability in pharmacokinetic and drug metabolism studies inspired by the Janssen chemical series [2].

Structure-Activity Relationship (SAR) Anchor in Lipophilicity Optimization Studies

This compound should be used as a defined lipophilic anchor in SAR studies exploring the effect of linker length on the nitrogen substituent. It provides a direct, quantitative comparison point against the phenyl analog (CAS 1396782-86-7) for correlating a 14.03 g/mol molecular weight increase with changes in logP, cellular permeability, and off-target binding profiles .

Negative Control for sEH-Mediated Pathways

Its divergent target profile from symmetric bis-benzyl ureas makes this compound an ideal negative control for studies focused on soluble epoxide hydrolase (sEH). When 1,3-bis(4-methoxybenzyl)urea demonstrates an effect, using this specific asymmetric FAAH inhibitor can confirm that the observed biology is not dependent on the endocannabinoid pathway [3].

Quote Request

Request a Quote for 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.